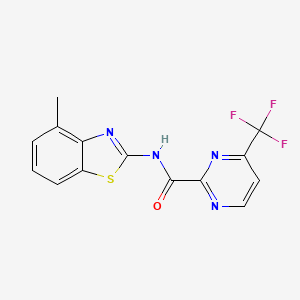![molecular formula C18H20N8O B12244847 2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12244847.png)
2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system fused with a piperazine and pyridine moiety
Preparation Methods
The synthesis of 2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include alkylating agents, nucleophiles, and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile can be compared with other purine derivatives and piperazine-containing compounds. Similar compounds include:
2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)benzamide: This compound shares structural similarities but differs in its biological activities and applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activities.
Properties
Molecular Formula |
C18H20N8O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H20N8O/c1-27-10-9-26-13-23-15-17(21-12-22-18(15)26)25-7-5-24(6-8-25)16-14(11-19)3-2-4-20-16/h2-4,12-13H,5-10H2,1H3 |
InChI Key |
YWKXWKQFPXXOHO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12244776.png)
![4-Ethyl-3-methyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12244790.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12244791.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B12244792.png)
![2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12244793.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-ethylpyrimidine](/img/structure/B12244794.png)
![4-chloro-2-fluoro-N-[(pyridin-3-yl)methyl]aniline](/img/structure/B12244796.png)

![2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12244800.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B12244802.png)
![2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12244807.png)
![6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244810.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12244820.png)
![6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12244832.png)
